2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose
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Overview
Description
Biochemical Analysis
Biochemical Properties
In biochemical reactions, NAGKi interacts with various enzymes, proteins, and other biomoleculesIt is known that NAGKi can exhibit a concentration-dependent reduction of D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis . This suggests that NAGKi may compete for the same metabolic pathways .
Cellular Effects
NAGKi has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of NAGKi involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, NAGKi may exert its effects by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-N-acetyl-D-glucosamine typically involves the methylation of N-acetyl-D-glucosamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for 3-O-Methyl-N-acetyl-D-glucosamine are not widely documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl-N-acetyl-D-glucosamine primarily undergoes substitution reactions due to the presence of the methyl group. It can also participate in phosphorylation reactions, particularly inhibiting the phosphorylation of glucose by N-acetylglucosamine kinase .
Common Reagents and Conditions:
Methylation: Methyl iodide or dimethyl sulfate with a base like sodium hydroxide.
Phosphorylation Inhibition: The compound inhibits N-acetylglucosamine kinase in the presence of glucose.
Major Products: The major product of the methylation reaction is 3-O-Methyl-N-acetyl-D-glucosamine itself. In phosphorylation inhibition studies, the primary observation is the reduced phosphorylation of glucose .
Scientific Research Applications
3-O-Methyl-N-acetyl-D-glucosamine has several applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics, particularly for enzymes like N-acetylglucosamine kinase.
Biology: Helps in understanding the metabolic pathways involving hexosamines and their derivatives.
Medicine: Potential applications in developing inhibitors for metabolic diseases.
Industry: Utilized in the production of bioactive compounds and as a research reagent.
Mechanism of Action
The primary mechanism of action of 3-O-Methyl-N-acetyl-D-glucosamine involves the inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme . This results in reduced phosphorylation of glucose and other related sugars .
Comparison with Similar Compounds
N-acetyl-D-glucosamine: The natural substrate for N-acetylglucosamine kinase.
N-acetylmannosamine: Another substrate for N-acetylmannosamine kinase.
Uniqueness: 3-O-Methyl-N-acetyl-D-glucosamine is unique due to its methyl group, which allows it to act as a potent inhibitor of specific kinases without affecting other enzymes like glucokinase . This specificity makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSBXSSPNINRW-VARJHODCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692824 |
Source
|
Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94825-74-8 |
Source
|
Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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